4-(2-Methyl-4-thiazolyl)thiobenzamide 4-(2-Methyl-4-thiazolyl)thiobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16172469
InChI: InChI=1S/C11H10N2S2/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3,(H2,12,14)
SMILES:
Molecular Formula: C11H10N2S2
Molecular Weight: 234.3 g/mol

4-(2-Methyl-4-thiazolyl)thiobenzamide

CAS No.:

Cat. No.: VC16172469

Molecular Formula: C11H10N2S2

Molecular Weight: 234.3 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methyl-4-thiazolyl)thiobenzamide -

Specification

Molecular Formula C11H10N2S2
Molecular Weight 234.3 g/mol
IUPAC Name 4-(2-methyl-1,3-thiazol-4-yl)benzenecarbothioamide
Standard InChI InChI=1S/C11H10N2S2/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3,(H2,12,14)
Standard InChI Key JKTLVEXJTGKQQK-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)C2=CC=C(C=C2)C(=S)N

Introduction

Structural and Chemical Properties

Molecular Architecture

4-(2-Methyl-4-thiazolyl)thiobenzamide consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a thiobenzamide group via a phenyl bridge. The methyl group at the 2-position of the thiazole and the thiourea (-C(=S)NH2_2) substituent on the benzene ring define its unique stereoelectronic profile .

Key structural descriptors:

  • SMILES: Cc1nc(cs1)-c2ccc(cc2)C(N)=S

  • InChI: 1S/C11H10N2S2/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3,(H2,12,14)

  • Molecular weight: 234.335 g/mol

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H10N2S2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{S}_{2}
Monoisotopic Mass234.028540 Da
XLogP33.1 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Spectral Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous thiazole-thiobenzamide hybrids exhibit distinct absorption bands in IR spectra for N-H (3200–3400 cm1^{-1}) and C=S (1250–1050 cm1^{-1}) groups . Mass spectral fragmentation patterns typically show peaks corresponding to the loss of the thiourea moiety (-SCNH2_2) and methyl-thiazole fragments .

Synthesis and Manufacturing

Synthetic Routes

  • Thiazole Formation: Condensation of 2-methyl-4-thiazolecarboxaldehyde with thiobenzamide via a nucleophilic substitution or cyclization reaction.

  • Cross-Coupling: Suzuki-Miyaura coupling between a brominated thiazole intermediate and a thiobenzamide-bearing boronic acid .

Commercial suppliers (e.g., Sigma-Aldrich) list the compound as a "specialty product" for early discovery research, indicating small-scale synthesis under controlled conditions .

SupplierCatalog NumberPurityPackaging
Sigma-Aldrich3305694Aldrich CPR1 g
ParameterValueSource
Storage Class Code13 (Non-Combustible Solids)
WGK3 (Highly water-polluting)

Applications and Future Directions

Drug Discovery

The compound’s dual thiazole-thiobenzamide architecture positions it as a candidate for:

  • Antimicrobial agents: Targeting multidrug-resistant pathogens.

  • Central nervous system (CNS) drugs: PDE4 inhibition for neurodegenerative diseases .

Analytical Challenges

Current limitations include:

  • Lack of published pharmacokinetic data (e.g., bioavailability, metabolic stability).

  • Unverified cytotoxicity profiles in mammalian cell lines.

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